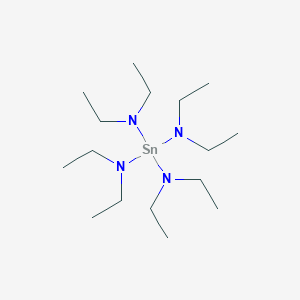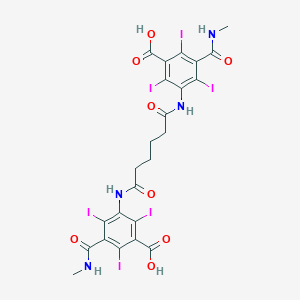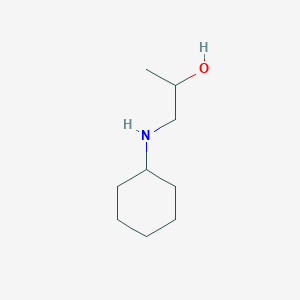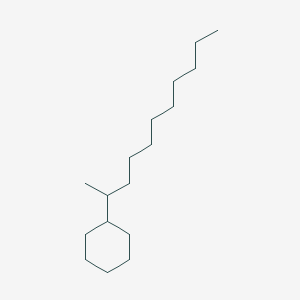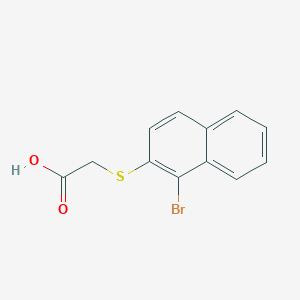
Dimethyldipropylenetriamine
概要
説明
Dimethyldipropylenetriamine, while not directly covered in the available literature, shares characteristics with compounds involving dimethyl groups and polyamine structures. Research in this area often focuses on the synthesis, structural analysis, and functional properties of related compounds, providing a basis for understanding their physical and chemical behaviors.
Synthesis Analysis
The synthesis of compounds similar to this compound involves complex reactions, including the formation of dimers and coordination polymers. For example, the synthesis of [Cu2(dpt)2Cl2]Cl2, where dpt represents dipropylenetriamine, highlights the intricate processes involved in creating compounds with specific magnetic properties (Rodríguez et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds often exhibits significant complexity. For instance, compounds with dimethyl groups and triamine structures demonstrate various geometric arrangements, influencing their physical and chemical properties. The structure of dimethyltin compounds, such as dimethyltin chloride N,N-dimethyldithiocarbamate, reveals a distorted trigonal bipyramidal coordination (Furue et al., 1970).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functionality to this compound show a range of behaviors, from forming chelates with heavy metals to participating in Baeyer–Villiger oxidation reactions. The study of poly(dimethyldiallylammonium chloride-co-acrylamide)-graft-triethylenetetramine-dithiocarbamate showcases the removal performance towards heavy metal ions, highlighting the chemical reactivity of such compounds (Liu et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as liquid crystalline phases, are influenced by the molecular structure and the nature of substituents. Research on salicylaldimine-based dimers demonstrates how the length of terminal alkyl chains and the central part's structure affect liquid crystalline behaviors (Achten et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are critical for understanding the functional applications of these compounds. For instance, the sulfonated Schiff base dimethyltin(IV) coordination polymer's synthesis and its application as a catalyst in Baeyer–Villiger oxidation underlines the versatility of such compounds in catalysis (Martins et al., 2016).
科学的研究の応用
Gene Delivery : A study by Shen et al. (2013) discusses the development of a biodegradable cationic polymer for gene delivery, which mimics polyethylenimine. This polymer, grafted with N,N-dimethyldipropylenetriamine, demonstrated effective transfection ability and biocompatibility, suggesting its potential for clinical gene delivery.
Neuroprotection in Neuroinflammation : Linker et al. (2011) researched the effects of dimethyl fumarate, which is processed into monomethyl fumarate, on neuroinflammation and neuroprotection. Their study, published in "Brain: A Journal of Neurology", found that dimethyl fumarate activates the Nrf2 antioxidant pathway, offering potential neuroprotective effects for multiple sclerosis treatment.
Insomnia Treatment : Xiao et al. (2018) in "Life Sciences" explored the use of jujubosides from Semen Ziziphi Spinosae (SZSJ) for treating insomnia. Their study suggests that SZSJ protects against insomnia by decreasing asymmetric dimethylarginine (ADMA) levels and improving dimethylarginine dimethylaminohydrolase (DDAH) production in sleep-deprived rats.
Cardiovascular Disease Risk : A study by Willeit et al. (2015) in the "Journal of the American Heart Association" indicates that asymmetric dimethylarginine (ADMA) is associated with cardiovascular disease outcomes. Elevated ADMA levels were found to correlate with increased risk, suggesting its potential as a diagnostic marker for cardiovascular risk assessment.
作用機序
Target of Action
Dimethyldipropylenetriamine, also known as N,N-Dimethyldipropylenetriamine, is a liquid short-chained polyamine . It carries primary, secondary, and tertiary amine functionalities . The compound’s primary targets are epoxy and polyurethane, where it acts as a catalyst via the tertiary amine . It also serves as a hardener or crosslinker for epoxy via the primary and secondary amine .
Mode of Action
The compound interacts with its targets (epoxy and polyurethane) to initiate a reaction . This interaction results in significant advances in chemical processes . The compound’s performance can be adjusted via parts by weight (pbw), and it cures highly efficiently with 7.5 pbw .
Biochemical Pathways
The compound is commonly used to develop polymeric systems for gene delivery . It may be used to prepare a biodegradable amphiphilic polycationic copolymer, poly(ethylene oxide)-b-poly(3-caprolactone-g-DP) [PEO-b-P(CL-g-DP)] . It can also be used to develop a second-generation aminoglycoside 6′-N-acetyltransferase (AAC(6′) inhibitor) .
Result of Action
The compound’s action results in the hardening of epoxy resins, which are mainly used in areas of applications like adhesive, coatings, and paints . It is a fast and efficient epoxy hardener suitable for cold curing applications . The kinetics, Tg, and mechanics are comparable to AEPIP (N-aminoethylpiperazine) and TETA (Triethylenetetramine) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s performance can be adjusted via parts by weight (pbw), suggesting that its action can be controlled to some extent .
Safety and Hazards
特性
IUPAC Name |
N'-[3-(dimethylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZWUPRGQMQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033445 | |
| Record name | Dimethyldipropylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10563-29-8 | |
| Record name | Dimethyldipropylenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldipropylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyldipropylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDIPROPYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15K0N6194 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dimethyldipropylenetriamine can act as a tridentate or tetradentate ligand, coordinating metal ions through its amine nitrogen atoms. [, ] The specific coordination mode depends on factors like the metal ion, the presence of other ligands, and pH. This coordination can influence the electronic and steric properties of the metal center, impacting its reactivity and catalytic activity. [] For instance, this compound-based cobalt(III) complexes have demonstrated varying degrees of phenoxazinone synthase activity, influenced by the ligand's coordination mode and the presence of labile sites on the metal complex. []
A: this compound has the molecular formula C8H21N3 and a molecular weight of 159.28 g/mol. [] Spectroscopic characterization, particularly 1H NMR, is crucial for confirming its structure and analyzing its interactions with other molecules. []
A: this compound's performance and applications under various conditions are an active area of research. For example, thermally stable derivatives of propylenepolyamines, potentially including this compound, have shown potential as protective additives in lubricating oils used in challenging environments like hydrogen sulfide-containing gas compressors. []
A: this compound, as a ligand, can modify the reactivity of metal centers in catalytic systems. For instance, a copper(I)-Dimethyldipropylenetriamine complex effectively catalyzes the homocoupling of terminal alkynes to produce 1,3-diynes. [] This catalytic system is advantageous due to its robustness, mild reaction conditions, and high yields. []
ANone: While specific computational studies on this compound were not detailed in the provided research, computational tools like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) studies can be valuable for predicting its interactions with other molecules, its behavior in various environments, and for designing derivatives with improved properties.
A: The presence of three amine groups in this compound allows for flexible coordination with metal ions, impacting the stability and reactivity of the resulting complexes. [, ] Modifying the this compound structure, such as by altering the alkyl chain length or introducing additional functional groups, could fine-tune its coordination ability, potentially leading to enhanced catalytic activity or selectivity in specific reactions.
ANone: As with any chemical compound, handling this compound requires adherence to safety regulations and guidelines. Specific information regarding its toxicity, safety profile, and permissible exposure limits should be consulted from relevant safety data sheets and regulatory bodies.
A: Yes, this compound can be incorporated into polymers. For instance, it can be grafted onto cationic amphiphilic copolymers to create materials suitable for delivering microRNA (miRNA) to cancer cells. [] The inclusion of this compound likely contributes to the copolymer's cationic charge, aiding in complex formation with negatively charged miRNA and facilitating cellular uptake. []
A: Yes, there are other polyamines and ligands with structures and properties comparable to this compound. Researchers often explore these alternatives to identify compounds with improved performance, reduced toxicity, or lower cost for specific applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


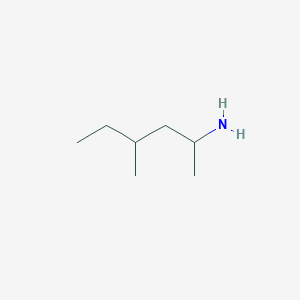
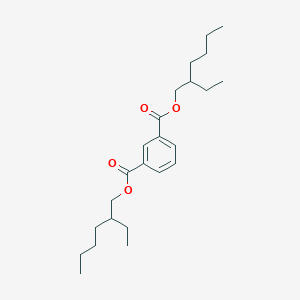
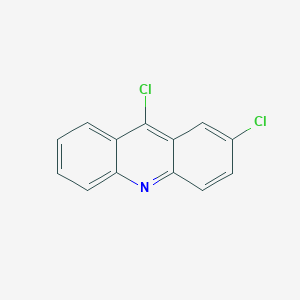

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)

